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molecular formula C12H10ClN3 B8736307 3-Chloro-7-(dimethylamino)quinoline-8-carbonitrile CAS No. 88347-00-6

3-Chloro-7-(dimethylamino)quinoline-8-carbonitrile

Cat. No. B8736307
M. Wt: 231.68 g/mol
InChI Key: NDMYTFCSZFQALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04511393

Procedure details

110 g of 3,7-dichloro-8-cyanoquinoline in 500 ml of dimethylformamide were refluxed for 20 hours, the solution was cooled, an amount of water corresponding to half the volume of the solution was added, and the precipitated solid was filtered off under suction. 100 g of 3-chloro-8-cyano-7-dimethylaminoquinoline of melting point 174° C. were obtained. Yield: 87% of theory.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[C:7](Cl)[C:6]=2[C:13]#[N:14].O.[CH3:16][N:17](C)[CH:18]=O>>[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[C:7]([N:17]([CH3:18])[CH3:16])[C:6]=2[C:13]#[N:14]

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
ClC=1C=NC2=C(C(=CC=C2C1)Cl)C#N
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off under suction

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC2=C(C(=CC=C2C1)N(C)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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